molecular formula C13H20ClNO B1489415 Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 2098134-75-7

Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1489415
CAS No.: 2098134-75-7
M. Wt: 241.76 g/mol
InChI Key: DBAODJYJVGEDEK-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of cyclopentyl bromide with 3-methoxyaniline under an inert atmosphere, typically using a ligand such as BINAP and a base like sodium tert-butoxide.

  • Reductive Amination: This involves the reaction of cyclopentanone with 3-methoxybenzaldehyde in the presence of ammonia and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: The industrial production of Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding ketone or aldehyde.

  • Reduction: Reduction reactions can convert the compound to its amine form.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopentyl(3-methoxyphenyl)methanone

  • Reduction: Cyclopentyl(3-methoxyphenyl)methanamine

  • Substitution: Various substituted amine derivatives

Scientific Research Applications

Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting neurological disorders.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride: Similar structure but with a different position of the methoxy group.

  • Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride: Another positional isomer with the methoxy group at the para position.

  • Cyclopentyl(3-hydroxyphenyl)methanamine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.

Properties

IUPAC Name

cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAODJYJVGEDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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